6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Research on naphthalimide model compounds with piperazine substituents, including studies on their luminescent properties and photo-induced electron transfer (PET), indicates the potential for applications in fluorescence-based sensors and probes. The ability of such compounds to act as pH probes or to undergo PET processes suggests their utility in designing sensitive and selective fluorescent markers for biological and chemical sensing applications (Gan et al., 2003).
Antimicrobial Activity
Compounds synthesized from fluoroquinolone-based structures, including those with piperazin-1-yl groups, have been evaluated for their antimicrobial activities. This highlights the potential for the development of new antimicrobial agents capable of addressing drug-resistant bacterial infections (Patel & Patel, 2010).
Photostability and Fluorescent Dye Applications
Studies on benzo[de]isoquinoline-1,3-dione derivatives, which share some structural features with the compound of interest, have focused on their photostability and potential as fluorescent dyes. These compounds demonstrate enhanced photostability, which could be beneficial in applications requiring stable fluorescent markers under light exposure conditions (Bojinov & Panova, 2007).
Molecular Probes for Biological Applications
Research on derivatives with similar structural features has also explored their use as molecular probes in biological settings. These compounds have been used to detect specific biological agents or conditions, such as DTT, through fluorescent signaling, indicating the potential for the compound to serve as a basis for developing selective and sensitive probes for biomedical research (Sun et al., 2018).
Properties
IUPAC Name |
6-fluoro-3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c23-15-6-7-19-18(14-15)21(28)26(22(29)24-19)16-8-11-25(12-9-16)20(27)10-13-30-17-4-2-1-3-5-17/h1-5,15-16,18-19H,6-14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIUIIKOWFXOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1F)C(=O)N(C(=O)N2)C3CCN(CC3)C(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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